molecular formula C16H24BrNO2 B2655818 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide CAS No. 302949-66-2

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide

Cat. No.: B2655818
CAS No.: 302949-66-2
M. Wt: 342.277
InChI Key: WGDXYISZBDCJMS-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C16H24BrNO2 and its molecular weight is 342.277. The purity is usually 95%.
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Scientific Research Applications

Leuckart Synthesis and Pharmacological Assessment

This study discusses the synthesis of novel acetamide derivatives, including compounds similar to 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of bromo and tert-butyl groups in these compounds contributes to their activity (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Antimalarial Drugs Synthesis

This research focuses on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. The study highlights the synthesis process and optimization, which can be relevant to understanding the synthesis of similar acetamide compounds (Magadum & Yadav, 2018).

Antimicrobial Activity of Acetamide Derivatives

In this study, new acetamide derivatives, including those with structural similarities to this compound, were synthesized and evaluated for their antimicrobial properties. The research provides insights into the antimicrobial potential of such compounds (Fuloria, Fuloria, & Gupta, 2014).

Neuroprotective Antioxidant Development

This study involves developing a neuroprotective antioxidant using a mix-and-match drug design approach, highlighting the modification of existing drugs to enhance their neuroprotective capabilities. This approach could be applicable in designing derivatives of this compound for neuroprotective purposes (Kenche et al., 2013).

Halides in Drug Degradation

This research evaluated the effects of halide ions on the degradation of acetaminophen, a structurally related compound to this compound. The study provides insights into how halides can influence the degradation rate and pathways of similar acetamide-based compounds (Li et al., 2015).

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c1-11(2)9-18-15(19)10-20-14-7-6-12(17)8-13(14)16(3,4)5/h6-8,11H,9-10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDXYISZBDCJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=C(C=C(C=C1)Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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